2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile
Overview
Description
The compound "2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural versatility. The compound is a part of a broader class of compounds that have been synthesized and studied for various applications, including as corrosion inhibitors and in the development of novel materials .
Synthesis Analysis
The synthesis of related 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives has been achieved through one-pot multicomponent condensation reactions. These reactions involve different aromatic aldehydes, malononitrile, and primary amines under solvent-free conditions, which is an environmentally friendly approach. This method has been successful in producing a wide range of novel derivatives with high yields and a broad substrate of functional groups .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopic techniques such as 1H NMR, MS, and X-ray single crystal diffraction. These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups, which are crucial for understanding the chemical behavior of these compounds .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can be quite complex. For instance, the reaction of quaternized pyridin-3-ylidene malonitrile and cyanoacetate ester derivatives with 1,3-dicarbonyl compounds has been shown to proceed with high regioselectivity, leading to the formation of substituted pyran iodides. This indicates that the pyridine ring can participate in various cyclization reactions, which can be exploited for the synthesis of diverse heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating substituents can significantly affect the compound's polarity, solubility, and thermal stability. Some polyimides derived from pyridine-containing monomers have shown exceptional thermal and thermooxidative stability, with no weight loss detected before a temperature of 450°C in nitrogen. These materials also exhibit a range of glass-transition temperatures, indicating their potential for use in high-performance applications .
Scientific Research Applications
High-Performance Polymers
- The synthesis of pyridine-containing aromatic diamine monomers, which are structurally similar to the compound , has been explored. These monomers have been utilized to develop high-performance polymers with notable thermal, mechanical, and optical properties. Such polymers exhibit potential applications in areas requiring materials with high transparency and stability, such as in advanced optical and electronic devices (Guan et al., 2015).
Corrosion Inhibition
- Pyridine derivatives, closely related to the mentioned compound, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments. This research highlights the potential of such compounds in developing new corrosion inhibitors for industrial applications (Ansari et al., 2015).
Molecular Structure Analysis
- Research on compounds structurally akin to 2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile has provided insights into their molecular and crystal structures. These studies contribute to a deeper understanding of the structural features that influence the properties and reactivities of such compounds, which is crucial for their potential applications in chemical synthesis and material science (Trilleras et al., 2009).
Synthetic Chemistry
- The compound and its derivatives have been a focus in synthetic chemistry for the development of new chemical entities. These efforts have led to the creation of a variety of compounds with potential applications in drug discovery, materials science, and as intermediates in organic synthesis (Teague, 2008).
Future Directions
The future directions for “2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile” could involve further exploration of its biological activities . Given its structural similarity to 2-aminopyrimidines, which have been reported to have multiple biological activities , it could be a potential candidate for further pharmacological studies.
properties
IUPAC Name |
2-amino-6-(4-methylphenyl)pyridine-3,4,5-tricarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5/c1-9-2-4-10(5-3-9)14-12(7-17)11(6-16)13(8-18)15(19)20-14/h2-5H,1H3,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIRAVQWBARVDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)C#N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199088 | |
Record name | 2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile | |
CAS RN |
478081-23-1 | |
Record name | 2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478081-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-(4-methylphenyl)-3,4,5-pyridinetricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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